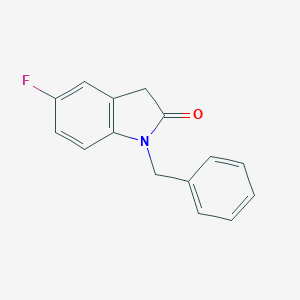

1-benzyl-5-fluoro-3H-indol-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12FNO |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

1-benzyl-5-fluoro-3H-indol-2-one |

InChI |

InChI=1S/C15H12FNO/c16-13-6-7-14-12(8-13)9-15(18)17(14)10-11-4-2-1-3-5-11/h1-8H,9-10H2 |

InChI Key |

FNOFBBBIHFILOQ-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=CC=C3 |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)N(C1=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 1 Benzyl 5 Fluoro 3h Indol 2 One

Functionalization at the C3 Position of the Indolin-2-one Core

The C3 position of the 1-benzyl-5-fluoro-3H-indol-2-one core is particularly reactive due to the adjacent electron-withdrawing carbonyl group and the nitrogen atom of the lactam ring. This position features a methylene (B1212753) group that can be readily functionalized, often through reactions involving its oxidized precursor, 1-benzyl-5-fluoro-1H-indole-2,3-dione (1-benzyl-5-fluoroisatin), which possesses a highly electrophilic C3-ketone.

Introduction of Diverse Functionalities (e.g., Imino, Hydrazinylidene, Alkylidene Groups)

The introduction of various functionalities at the C3 position is a key strategy for creating structural diversity. This is commonly achieved through condensation reactions with the corresponding C3-keto precursor, 1-benzyl-5-fluoro-1H-indole-2,3-dione.

Imino Groups (Schiff Bases): The C3-carbonyl group readily reacts with primary amines to form imino derivatives. For instance, the condensation of N-benzylisatin with p-anisidine (B42471) yields the corresponding 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one. nih.gov This reaction typically proceeds under mild acidic catalysis and provides a straightforward method to append various aryl or alkylamino moieties to the oxindole (B195798) scaffold.

Hydrazinylidene Groups: Reaction with hydrazine (B178648) derivatives leads to the formation of C3-hydrazinylidene (or hydrazono) functionalities. This transformation is central to the synthesis of numerous bioactive molecules. For example, studies on the closely related 1-benzyl-5-bromoindolin-2-one scaffold demonstrate that its isatin (B1672199) precursor undergoes condensation with thiosemicarbazide, which can then be further cyclized or reacted with other reagents to generate complex heterocyclic systems linked via a hydrazono bridge. mdpi.comnih.gov This chemistry is directly applicable to the 5-fluoro analogue.

Alkylidene Groups: The active methylene group at the C3 position of this compound can participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. This reaction, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine, results in the formation of C3-alkylidene derivatives, introducing a carbon-carbon double bond at this position.

Condensation and Addition Reactions

Condensation reactions are the cornerstone of C3-functionalization. The reaction of 1-benzyl-5-fluoro-1H-indole-2,3-dione with compounds containing a primary amino group is a robust method for creating C=N bonds at this position.

A notable example is the synthesis of isatin-indole molecular hybrids. The reaction involves dissolving an acid hydrazide in ethanol, adding the appropriate isatin derivative (such as 1-benzyl-5-fluoro-1H-indole-2,3-dione), and refluxing the mixture with a few drops of glacial acetic acid as a catalyst. mdpi.com This procedure yields the corresponding carbohydrazide (B1668358) derivatives, as detailed in the table below.

| Isatin Precursor | Reactant | Reaction Conditions | Product Functionality | Yield Range |

|---|---|---|---|---|

| 1-Benzyl-5-fluoro-1H-indole-2,3-dione | 1H-Indole-2-carbohydrazide | Absolute Ethanol, Glacial Acetic Acid, Reflux | N'-[(3Z)-1-Benzyl-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]... | 40-95% |

| 1-Benzyl-5-bromo-1H-indole-2,3-dione | Thiosemicarbazide | Ethanol, Reflux | 1-Benzyl-5-bromo-3-(thiosemicarbazono)indolin-2-one | Not specified |

Addition reactions across the C3-carbonyl of the isatin precursor are also possible. For example, Grignard reagents and other organometallic nucleophiles can add to the ketone to form tertiary alcohols, providing a route to 3-alkyl/aryl-3-hydroxyoxindoles.

Spiroannulations Involving the Oxindole Scaffold

Spiroannulations represent an advanced strategy for creating complex, three-dimensional architectures from the planar oxindole core. These reactions involve the formation of a new ring system that shares the C3 carbon as the single spiro-atom. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for initiating such transformations. rsc.org

While specific examples starting directly with this compound are not extensively documented, the general principles are well-established for related scaffolds. researchgate.net For instance, rhodium(III)-catalyzed [3+2]-spiroannulation reactions between N-methoxybenzamides and ynones proceed via a C-H activation mechanism to generate spirocyclic compounds. researchgate.net Applying this logic, the C2-H bond of the N-benzyl group or an aromatic C-H bond could potentially be activated and directed to react intramolecularly with a suitable functional group tethered to the C3 position, or intermolecularly with coupling partners like alkynes or diazo compounds, to construct spiro-oxindoles. rsc.orgresearchgate.net Such reactions are highly valuable for building structurally diverse and biologically relevant spirocyclic frameworks. rsc.org

Modifications on the N1-Benzyl Moiety for Structural Diversity

Structural diversity can be readily introduced by modifying the N1-benzyl substituent. This is most commonly achieved during the synthesis of the core scaffold by reacting 5-fluorooxindole (B20390) with a variety of substituted benzyl (B1604629) halides. The N-alkylation of isatins or oxindoles is a well-established reaction, typically carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). imist.ma

By employing different substituted benzyl chlorides or bromides, a library of N1-substituted derivatives can be generated. For example, reacting 5-chloroisatin (B99725) with benzyl chloride, p-fluorobenzyl bromide, or other substituted benzyl halides under phase transfer catalysis conditions has been shown to be an effective method for producing N-substituted isatins in good yields. imist.ma This strategy allows for the systematic exploration of the chemical space around the N1-position of the 5-fluorooxindole core.

Post-synthetic modification of the N1-benzyl group is less common but conceivable. For instance, palladium-catalyzed dealkylation has been demonstrated for related N-benzyl heterocycles like 1-benzyl-5-fluorouracil, suggesting that cleavage of the N-benzyl bond is possible, which could open pathways to further derivatization at the N1 position. nih.gov

Advanced Cross-Coupling Strategies for Scaffold Extension

Modern cross-coupling reactions offer powerful methods for extending the this compound scaffold by forming new carbon-carbon or carbon-heteroatom bonds. These reactions can be targeted to the aromatic portions of the molecule, namely the fluorinated benzene (B151609) ring of the indolinone core or the N1-benzyl ring.

Palladium-catalyzed reactions are particularly prominent in this context. While direct C-H activation and functionalization of the C4–C7 positions of the oxindole ring remain challenging, they represent a frontier in indole (B1671886) chemistry. For related indole systems, directing groups at the N1 or C3 position have been used to achieve regioselective C-H arylation at various positions.

A more conventional approach involves introducing a halogen atom (e.g., bromine or iodine) onto one of the aromatic rings to serve as a handle for cross-coupling reactions such as the Suzuki-Miyaura, Heck, or Sonogashira reactions. For example, if a bromo-substituent were present on the N1-benzyl ring, it could readily undergo a Suzuki-Miyaura reaction with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups, significantly expanding the molecular framework.

Enantioselective and Diastereoselective Syntheses of Chiral this compound Derivatives

The creation of chiral centers, particularly at the C3 position, is of great interest for developing stereochemically defined molecules. Enantioselective and diastereoselective reactions involving the this compound scaffold can be achieved using modern catalytic methods.

Organocatalysis, particularly using chiral phosphoric acids, has proven effective for controlling stereochemistry in reactions involving indole-related structures. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been accomplished through an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. acs.orgnih.gov This type of catalysis can be applied to achieve enantioselective additions to C3-alkylidene derivatives of 1-benzyl-5-fluorooxindole. In such a Michael addition, a nucleophile would add to the β-carbon of the alkylidene group, creating a new chiral center at C3, with the face selectivity dictated by the chiral catalyst.

These asymmetric transformations allow for the synthesis of optically pure 3,3-disubstituted oxindole derivatives, which are prevalent motifs in many natural products and pharmaceutically active compounds. The development of such stereoselective methodologies is crucial for accessing single-enantiomer products from the this compound core. acs.orgnih.gov

Structure Activity Relationship Sar and Biological Potential of 1 Benzyl 5 Fluoro 3h Indol 2 One Scaffolds in Academic Research

Indolin-2-one as a Key Scaffold for Investigating Biological Properties

The indolin-2-one skeleton, also known as oxindole (B195798), is a versatile and valuable scaffold in drug discovery. researchgate.netekb.eg Its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities underscores its importance. researchgate.netpcbiochemres.com This heterocyclic system is considered a "privileged scaffold," meaning it is capable of binding to multiple, diverse protein targets, thereby exhibiting a broad range of biological effects. nih.gov

Academic research has extensively leveraged the indolin-2-one core to develop inhibitors for various enzymes, particularly protein kinases. researchgate.netscirp.org The substitution pattern on the indolin-2-one ring system is crucial in determining the specific biological activity and potency of the resulting compounds. For instance, 3-substituted indolin-2-ones have been a major focus, leading to the discovery of potent and selective inhibitors of different kinases. scirp.orgnih.gov The development of multi-kinase inhibitors, such as those based on the indolin-2-one scaffold, represents a significant advancement in cancer therapy. ekb.eg

Influence of Fluorine Substitution on Modulating Biological Activity

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. researchgate.nettandfonline.com Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's biological profile. tandfonline.combenthamscience.com

Specifically, the substitution of a hydrogen atom with fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and prolonging its half-life. wikipedia.orgnih.gov

Increased Lipophilicity: Fluorine substitution can increase the molecule's ability to dissolve in fats, which often improves its penetration through cell membranes and enhances bioavailability. benthamscience.comwikipedia.org

Altered Physicochemical Properties: The strong electron-withdrawing nature of fluorine can modify the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the molecule's interaction with biological targets. nih.gov

Improved Binding Affinity: Fluorine can participate in various non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with protein targets, leading to enhanced binding affinity and potency. tandfonline.combenthamscience.com

In the context of the 1-benzyl-5-fluoro-3H-indol-2-one scaffold, the fluorine atom at the 5-position of the indolin-2-one ring is strategically placed to modulate the electronic properties of the aromatic system and influence its interactions with biological targets.

Categories of Investigated Biological Activities in Academic Research

Academic investigations into this compound and related structures have revealed a diverse range of biological activities. These studies often involve the synthesis of a series of analogs to establish clear structure-activity relationships.

Enzyme Inhibition Studies

A primary area of academic research for indolin-2-one derivatives has been their potential as enzyme inhibitors, particularly targeting protein kinases. Various substituted indolin-2-ones have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and others involved in cancer progression. scirp.orgnih.gov For instance, certain 3-substituted indolin-2-ones have demonstrated selective inhibition of specific RTKs at submicromolar concentrations in cellular assays. nih.gov

Recent studies have also explored the potential of indolin-2-one derivatives as inhibitors of other enzyme classes. For example, some analogs have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov One study reported an indolin-2-one derivative with potent CDK8 inhibitory activity (IC50 = 129 nM). nih.gov Furthermore, research has extended to enzymes like α-amylase and α-glucosidase, which are relevant targets for the management of diabetes. researchgate.net

| Compound Class | Target Enzyme | Key Findings | Reference |

| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinases (VEGFR, PDGFR) | Selective inhibition at submicromolar levels. | nih.gov |

| Indolin-2-one Derivatives | Cyclin-Dependent Kinase 8 (CDK8) | Potent inhibition with IC50 values in the nanomolar range. | nih.gov |

| Substituted Indolin-2-ones | α-Amylase and α-Glucosidase | Moderate to good inhibitory potential. | researchgate.net |

| 1-Benzyl-5-chloro-3-(substituted-benzylidene)indolin-2-ones | Src Family Kinases (Fyn, Lyn, Hck) | Inhibitory activity against non-receptor tyrosine kinases. | researchgate.net |

Antimicrobial Research

The search for new antimicrobial agents has also included the exploration of fluorinated indolin-2-one scaffolds. Isatin (B1672199) derivatives, the precursors to many indolin-2-ones, and their Schiff and Mannich bases have shown a wide spectrum of antimicrobial activities. jptcp.com The incorporation of fluorine is often associated with enhanced antimicrobial potency. jptcp.comscirp.org

Studies have shown that some fluorinated isatin derivatives exhibit moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans. jptcp.comscirp.org For example, a series of fluorine-substituted indole-based imidazolines were synthesized and tested, with one compound showing a minimum inhibitory concentration (MIC) of 80 μg/mL against E. coli and S. aureus. colab.ws Another study highlighted that certain spiro[indol-thiazolidon-2,4-diones] containing fluorine exhibited higher activity against microbes compared to their non-fluorinated counterparts. scirp.org

| Compound/Derivative | Microorganism | Activity | Reference |

| Fluorinated Isatin Derivatives | E. coli, K. pneumonia, C. albicans | Moderate to more active as antifungal. | jptcp.com |

| Fluorine-substituted 2-(2-imidazolyl)indole | E. coli, S. aureus | MIC value of 80 μg/mL. | colab.ws |

| Fluorinated Spiro[indol-thiazolidon-2,4-diones] | Bacteria and Fungi | Higher activity than non-fluorinated analogs. | scirp.org |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Active against various bacteria. | srce.hr |

Anti-inflammatory Investigations

The anti-inflammatory potential of indolin-2-one derivatives has been another significant area of academic inquiry. Research has shown that certain analogs can exhibit anti-inflammatory effects. nih.gov For instance, a study on novel oxindole conjugates explored their anti-inflammatory properties. nih.gov While the direct anti-inflammatory data for this compound is specific, the broader class of indole (B1671886) derivatives has been reported to possess anti-inflammatory activities. srce.hr

A recent study synthesized and evaluated a series of 1-benzyl-5-fluoro-indolin-2-one derivatives for their anti-inflammatory activity. nih.gov Compounds such as (1-Benzyl-5-fluoro-2-oxoindolin-3-ylidene)methyl benzoate (B1203000) and its analogs were prepared and characterized. nih.gov

Other Pharmacological Areas Under Academic Exploration

Beyond the well-defined areas of enzyme inhibition, antimicrobial, and anti-inflammatory research, the versatile indolin-2-one scaffold is being explored for other pharmacological applications. These include investigations into their potential as:

Anticancer agents: Many indolin-2-one derivatives, including those with fluorine substitution, have been evaluated for their cytotoxic effects against various cancer cell lines. nih.govbrieflands.comacs.org For example, a 6-monofluorinated indolin-2-one derivative was found to be highly potent against hepatocellular carcinoma cells, with IC50 values of 0.09 μM and 0.36 μM against HuH7 and Hep3B cell lines, respectively. nih.gov

Antiviral agents: Isatin derivatives have been reported to possess antiviral activity. jptcp.com

Anticonvulsant and Antidepressant agents: The broader class of indole derivatives has shown potential in these areas of neuroscience. pcbiochemres.com

The continuous exploration of the this compound scaffold and its analogs in academic research holds significant promise for the discovery of new lead compounds with diverse therapeutic applications. The strategic combination of the privileged indolin-2-one core with the beneficial properties of fluorine substitution provides a powerful platform for the rational design of novel bioactive molecules.

Future Research Directions and Perspectives for 1 Benzyl 5 Fluoro 3h Indol 2 One Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The future of

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.